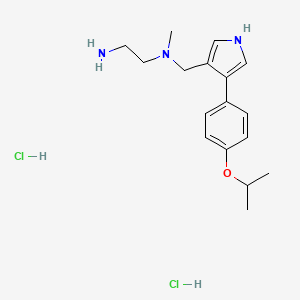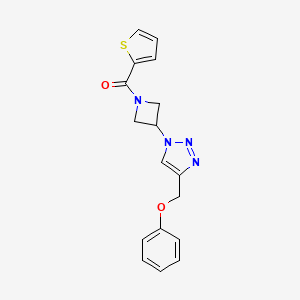
MS023 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MS023 is a potent and selective inhibitor of human type I protein arginine methyltransferases (PRMTs). It specifically targets PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. These enzymes are responsible for asymmetric dimethylation of arginine residues. MS023 demonstrates exceptional potency against these PRMTs, with IC50 values ranging from 4 to 119 nM .
Chemical Reactions Analysis
MS023 inhibits PRMTs by binding to their active sites, disrupting the methylation of arginine residues. It does not inhibit type II and III PRMTs, PKMTs, DNMTs, KDMs, or reader proteins .Applications De Recherche Scientifique
MS023 (dihydrochloride) has a wide range of scientific research applications. It has been used in both in vivo and in vitro experiments. In vivo experiments involve the administration of the compound to living organisms, while in vitro experiments involve the use of cell cultures, tissue samples, or other biological systems.
In Vivo
MS023 (dihydrochloride) has been used in a variety of in vivo experiments. It has been used to study the effects of the compound on various physiological processes, including the cardiovascular system, the gastrointestinal system, and the central nervous system. It has also been used to study the effects of the compound on various diseases, including cancer, diabetes, and Alzheimer's disease.
In Vitro
MS023 (dihydrochloride) has been used in a variety of in vitro experiments. It has been used to study the effects of the compound on various cell types, including cancer cells, stem cells, and immune cells. It has also been used to study the effects of the compound on various biochemical pathways, including those involved in cell growth, differentiation, and apoptosis.
Mécanisme D'action
The exact mechanism of action of MS023 (dihydrochloride) is not yet fully understood. However, it is believed that the compound interacts with a variety of cellular proteins, including those involved in cell signaling, cell proliferation, and apoptosis. It is also believed that the compound may interact with enzymes, such as proteases and phosphatases, which are involved in the regulation of various cellular processes.
Activité Biologique
MS023 (dihydrochloride) has been shown to have a wide range of biological activities. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant activities. It has also been shown to have anti-bacterial and anti-viral activities.
Biochemical and Physiological Effects
MS023 (dihydrochloride) has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and receptors, including those involved in cell signaling, cell growth, and apoptosis. It has also been shown to modulate the activity of various hormones, including those involved in the regulation of metabolism, the immune system, and the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
MS023 (dihydrochloride) has a number of advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively stable, and it has a wide range of biological activities. However, it is important to note that the compound is toxic, and it should be handled with care.
Orientations Futures
The future of MS023 (dihydrochloride) is promising. Further research is needed to better understand its mechanism of action, its pharmacokinetics, and its potential therapeutic applications. Additionally, further research is needed to develop new synthesis methods and to improve the stability of the compound. Finally, further research is needed to explore the potential of the compound for use in drug delivery systems and for use in the treatment of various diseases.
Méthodes De Synthèse
MS023 (dihydrochloride) is synthesized from a variety of starting materials, including ethyl 2-chloro-4-methylthio-5-nitrobenzoate, potassium hydroxide, and hydrochloric acid. The reaction is carried out in an organic solvent at a temperature of 80°C for two hours. The reaction yields a white crystalline powder, which is then purified by recrystallization. The purity of the final product is determined by HPLC and NMR spectroscopy.
Safety and Hazards
Propriétés
IUPAC Name |
N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.2ClH/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18;;/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNXCUFNZWGILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-isochromene-1,3,4-trione 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2789715.png)


![1-Fluorosulfonyloxy-4-[(E)-3-(4-nitrophenyl)-3-oxoprop-1-enyl]benzene](/img/structure/B2789719.png)
![2-(3-benzyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N,N-dipropylacetamide](/img/structure/B2789720.png)

![3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B2789724.png)
![3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B2789727.png)
![9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2789728.png)
![2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2789729.png)
![N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2789732.png)
![2-[3-[(4-Phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2789733.png)

![3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2789738.png)